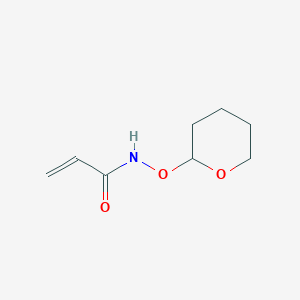
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a complex organic compound that features a quinoline core substituted with a bromo and methoxy group, along with a naphthalene and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-methoxyquinoline and naphthalene derivatives. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions.
Substitution Reactions: Introduction of the bromo and methoxy groups on the quinoline ring.
Coupling Reactions: Formation of the butenylamine backbone through coupling reactions involving naphthalene and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinoline ring or the double bond in the butenylamine backbone.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-microbial agents.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through binding interactions involving the quinoline and naphthalene moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(6-Bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
- (1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-3-((dimethylamino)methyl)-2-(naphthalen-1-yl)-1-phenylbut-3-en-2-ol
Uniqueness
- Structural Features : The presence of both a quinoline and naphthalene moiety, along with the specific substitution pattern, makes (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine unique compared to other similar compounds.
- Potential Applications : Its unique structure may confer distinct biological activities and applications in various fields.
Propiedades
IUPAC Name |
(Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3/b31-28- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWBBSFSQFCIJ-PNOGMODKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=C(\C1=CC=CC=C1)/C2=C(N=C3C=CC(=CC3=C2)Br)OC)/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8238508.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
![8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride](/img/structure/B8238514.png)




![Tert-butyl 2-(5-oxo-5,6-dihydropyrido[3,4-b]pyrazin-8-yl)acetate](/img/structure/B8238556.png)

![6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine](/img/structure/B8238567.png)


